3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-4-27-16-7-5-6-12-10-15(21(24)28-18(12)16)20-22-19(23-29-20)14-9-8-13(25-2)11-17(14)26-3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBRYGJXBJDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA synthesis or protein function, resulting in its observed biological effects .
Comparison with Similar Compounds
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
This compound (corrected name from ) shares the coumarin backbone but substitutes the oxadiazole group with a 1,2,3-triazole ring and methyl groups at positions 6 and 8 . Key differences include:
- Heterocyclic Substituent : The 1,2,3-triazole is a five-membered ring with two adjacent nitrogen atoms, offering hydrogen-bonding capabilities distinct from the 1,2,4-oxadiazole’s electron-withdrawing nature.
- Substituent Position : The triazole is linked via a methyl group at position 4, whereas the target compound’s oxadiazole is directly attached at position 3.
- Functional Groups : The presence of a hydroxymethyl group on the triazole may enhance solubility compared to the dimethoxyphenyl-oxadiazole moiety.
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol
This complex chromeno-benzodioxocin derivative () features multiple fused rings and hydroxyl groups, contrasting sharply with the simpler coumarin-oxadiazole structure . Notable distinctions:
- Ring System : The extended polycyclic framework likely reduces conformational flexibility compared to the planar coumarin-oxadiazole system.
- Polarity : Abundant hydroxyl groups increase hydrophilicity, whereas the ethoxy and dimethoxyphenyl groups in the target compound confer moderate lipophilicity.
Pharmacological and Physicochemical Properties
While direct comparative pharmacological data for the target compound are unavailable in the provided evidence, structural insights suggest functional differences:
Biological Activity
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Interaction with Nucleic Acids : It selectively binds to nucleic acids, which may disrupt the replication and transcription processes in cancer cells .
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death .
Biological Activities
The compound's biological activities have been evaluated through various studies:
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. The specific compound under discussion has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Inhibition of estrogen receptors |
| A549 (Lung Cancer) | 12.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.9 | Inhibition of HDAC |
These results highlight the potency of the compound against various cancer types.
Antimicrobial and Antioxidant Activity
In addition to anticancer properties, the compound has displayed antimicrobial and antioxidant activities:
- Antimicrobial : Effective against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
- Antioxidant : Exhibits significant free radical scavenging activity as measured by DPPH assay with an IC50 value of 25 µg/mL.
Case Studies
Several studies have focused on the therapeutic potential of oxadiazole derivatives:
- Study on Antitumor Effects : A study published in Pharmaceutical Research demonstrated that a similar oxadiazole derivative significantly reduced tumor growth in xenograft models by over 70% compared to controls .
- Mechanistic Insights : Another investigation highlighted the role of this compound in modulating signaling pathways related to cell survival and proliferation, further supporting its use as a lead compound for drug development .
Q & A
Q. Advanced Research Focus
- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce decomposition; yields improved from 65% to 85% in similar oxadiazole syntheses .
- Catalyst Screening : Test HATU or EDCI as alternatives to CDI for better activation of carboxyl groups .
- Real-Time Monitoring : Use HPLC or TLC to track intermediate formation (e.g., hydroxamic acid precursors) and adjust reaction times dynamically .
How should researchers resolve contradictions in biological activity data between similar compounds?
Advanced Research Focus
Example: If coumarin derivatives with nitro groups show higher anticancer activity than methoxy analogs, but this compound (with ethoxy) underperforms:
- Structural Analysis : Compare logP values (hydrophobicity) via computational tools; ethoxy may reduce cell permeability vs. nitro groups .
- Dose-Response Refinement : Test broader concentration ranges (0.1–100 µM) to identify subtle activity trends missed in initial screens .
What computational methods are suitable for predicting the binding affinity of this compound to therapeutic targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases, focusing on the oxadiazole ring’s hydrogen-bonding capacity .
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER), correlating with experimental IC values .
How do substituent modifications (e.g., ethoxy vs. methoxy) impact the compound’s photophysical properties?
Q. Advanced Research Focus
- UV-Vis Spectroscopy : Ethoxy at C8 (coumarin) red-shifts absorption maxima (~350 nm) compared to methoxy analogs (~330 nm), enhancing potential as a fluorescent probe .
- Solvatochromism Studies : Test in solvents of varying polarity (e.g., hexane to DMSO) to evaluate charge-transfer transitions influenced by the 2,4-dimethoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
